2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide
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Overview
Description
2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro-phenyl group, a methoxy group, and a propyl chain attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-phenylpropylamine and 6-methoxybenzoic acid.
Amide Formation: The primary step involves the formation of an amide bond between the amine group of 2-chloro-phenylpropylamine and the carboxylic acid group of 6-methoxybenzoic acid. This reaction is usually facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress using techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: 2-[3-(2-Hydroxy-phenyl)-propyl]-6-methoxy-N-methyl-benzamide.
Reduction: 2-[3-Phenyl-propyl]-6-methoxy-N-methyl-benzamide.
Substitution: 2-[3-(2-Amino-phenyl)-propyl]-6-methoxy-N-methyl-benzamide.
Scientific Research Applications
2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide involves its interaction with specific molecular targets in the body. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(2-Bromo-phenyl)-propyl]-6-methoxy-N-methyl-benzamide
- 2-[3-(2-Fluoro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide
- 2-[3-(2-Methyl-phenyl)-propyl]-6-methoxy-N-methyl-benzamide
Uniqueness
2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide is unique due to the presence of the chloro group, which can influence its chemical reactivity and biological activity. The chloro group can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-[3-(2-chlorophenyl)propyl]-6-methoxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-20-18(21)17-14(10-6-12-16(17)22-2)9-5-8-13-7-3-4-11-15(13)19/h3-4,6-7,10-12H,5,8-9H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQVZCVPNNLJCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC=C1OC)CCCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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